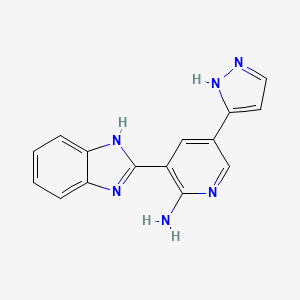
Phenyl 6-(2-(tert-butyldimethylsilyloxy)ethyl)pyridin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 6-(2-(tert-butyldimethylsilyloxy)ethyl)pyridin-3-ylcarbamate is a complex organic compound with the molecular formula C20H28N2O3Si and a molecular weight of 372.539 g/mol . This compound is characterized by the presence of a phenyl group, a pyridine ring, and a tert-butyldimethylsilyloxy group, making it a versatile molecule in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 6-(2-(tert-butyldimethylsilyloxy)ethyl)pyridin-3-ylcarbamate typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) to form tert-butyldimethylsilyloxy derivatives . This is followed by the introduction of the phenyl and pyridine groups through nucleophilic substitution reactions. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent moisture-sensitive reactions.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl 6-(2-(tert-butyldimethylsilyloxy)ethyl)pyridin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridine ring or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the phenyl and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions often involve anhydrous solvents and controlled temperatures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyridine rings.
Scientific Research Applications
Phenyl 6-(2-(tert-butyldimethylsilyloxy)ethyl)pyridin-3-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Phenyl 6-(2-(tert-butyldimethylsilyloxy)ethyl)pyridin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyloxy group provides steric protection, allowing the compound to selectively interact with enzymes or receptors. The phenyl and pyridine rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMSCl): Used for the protection of hydroxyl groups in organic synthesis.
tert-Butyldimethyl(2-propynyloxy)silane: An aliphatic terminal alkyne used in the synthesis of complex molecules.
Uniqueness
Phenyl 6-(2-(tert-butyldimethylsilyloxy)ethyl)pyridin-3-ylcarbamate is unique due to its combination of functional groups, which provide versatility in chemical reactions and applications. The presence of both phenyl and pyridine rings, along with the protective tert-butyldimethylsilyloxy group, allows for selective modifications and interactions in various scientific fields.
Properties
Molecular Formula |
C20H28N2O3Si |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
phenyl N-[6-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C20H28N2O3Si/c1-20(2,3)26(4,5)24-14-13-16-11-12-17(15-21-16)22-19(23)25-18-9-7-6-8-10-18/h6-12,15H,13-14H2,1-5H3,(H,22,23) |
InChI Key |
HRFDWYULMFYTFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=NC=C(C=C1)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





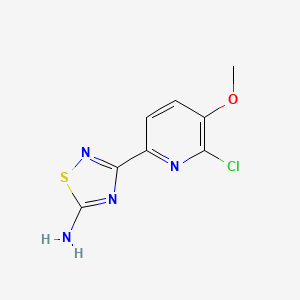

![N-[[3-(chloromethyl)phenyl]methyl]acetamide](/img/structure/B13874602.png)
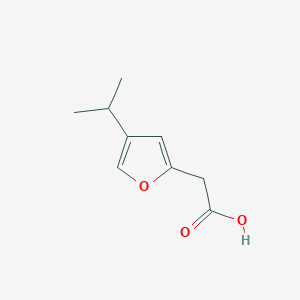
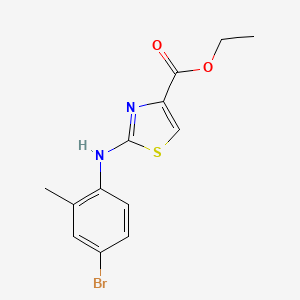
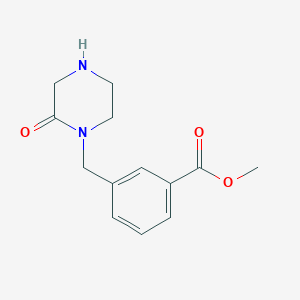
![5-Bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one](/img/structure/B13874621.png)

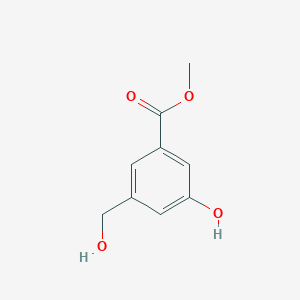
![Ethyl 2-[4-amino-2-(pyridin-3-ylsulfonylamino)phenoxy]acetate](/img/structure/B13874635.png)
